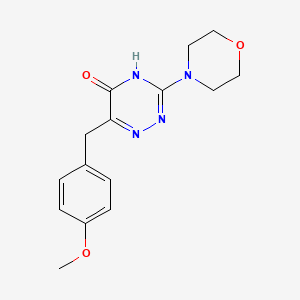
6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data or computational modeling, it’s not possible to provide an accurate molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the morpholino group might participate in reactions with electrophiles, and the methoxy group could potentially undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that are often considered include polarity, solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activities
6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one has been utilized in the synthesis of various 1,2,4-triazole derivatives, which have demonstrated significant antimicrobial activities. In a study by Bektaş et al. (2007), these compounds were created through a series of chemical reactions, leading to the formation of substances that were effective against various microorganisms, indicating potential applications in antimicrobial research and development (Bektaş et al., 2007).
Synthesis and Characterization of Derivatives
Another aspect of its application is in the synthesis and characterization of various derivatives. For example, Jin et al. (2018) conducted a study where morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives were synthesized. These derivatives, containing an alkoxy-o-carborane in the triazine ring, were analyzed for their molecular structures and potential biological activities, such as cytotoxicity against melanoma cells (Jin et al., 2018).
Photoinitiator in Polymer Chemistry
The compound has also found application in polymer chemistry as a photoinitiator. In a study by Zhang et al. (2014), a derivative of the compound was used as a high-performance photoinitiator for the free radical photopolymerization of (meth)acrylates under UV or visible LED irradiation. This highlights its potential in the field of photopolymerization, particularly in the development of new materials and coatings (Zhang et al., 2014).
Anticancer Studies
In anticancer research, the compound's derivatives have been investigated for their potential therapeutic applications. Refat et al. (2015) synthesized binuclear Cu(II) and Mn(II) metal complexes with derivatives of 1,2,4-triazine, which were then tested for their anticancer activity. These studies contribute to the exploration of new chemotherapeutic agents and their mechanisms of action (Refat et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-morpholin-4-yl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-12-4-2-11(3-5-12)10-13-14(20)16-15(18-17-13)19-6-8-22-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAMYLUVQBORGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

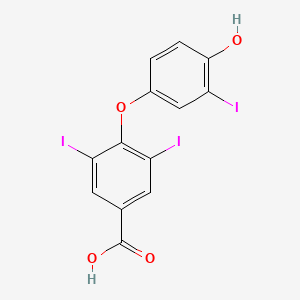
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)
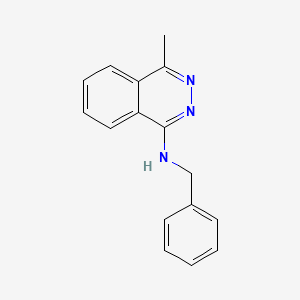
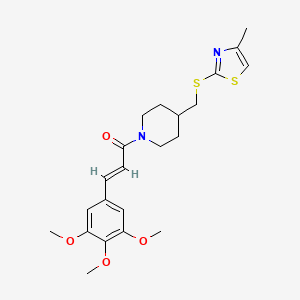
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)
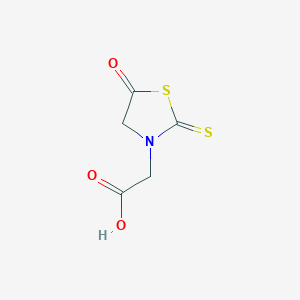
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)
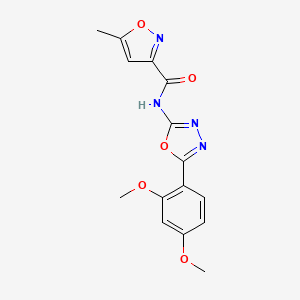
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
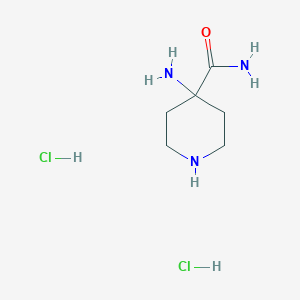
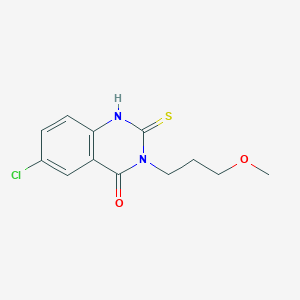
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)